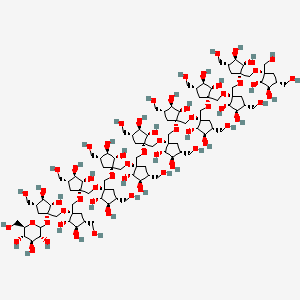

Fructo-oligosaccharide DP14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C104H180O62 |

|---|---|

Molecular Weight |

2422.5 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-2,3-dihydroxy-1,4-bis(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C104H180O62/c105-15-44-1-91(30-120,76(138)59(44)121)152-31-92(2-45(16-106)60(122)77(92)139)153-32-93(3-46(17-107)61(123)78(93)140)154-33-94(4-47(18-108)62(124)79(94)141)155-34-95(5-48(19-109)63(125)80(95)142)156-35-96(6-49(20-110)64(126)81(96)143)157-36-97(7-50(21-111)65(127)82(97)144)158-37-98(8-51(22-112)66(128)83(98)145)159-38-99(9-52(23-113)67(129)84(99)146)160-39-100(10-53(24-114)68(130)85(100)147)161-40-101(11-54(25-115)69(131)86(101)148)162-41-102(12-55(26-116)70(132)87(102)149)163-42-103(13-56(27-117)71(133)88(103)150)164-43-104(14-57(28-118)72(134)89(104)151)166-90-75(137)74(136)73(135)58(29-119)165-90/h44-90,105-151H,1-43H2/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90?,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+/m1/s1 |

InChI Key |

VRVFELCUXPVWON-KPTRRDSGSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@]1(CO)OC[C@]2(C[C@@H]([C@H]([C@@H]2O)O)CO)OC[C@]3(C[C@@H]([C@H]([C@@H]3O)O)CO)OC[C@]4(C[C@@H]([C@H]([C@@H]4O)O)CO)OC[C@]5(C[C@@H]([C@H]([C@@H]5O)O)CO)OC[C@]6(C[C@@H]([C@H]([C@@H]6O)O)CO)OC[C@]7(C[C@@H]([C@H]([C@@H]7O)O)CO)OC[C@]8(C[C@@H]([C@H]([C@@H]8O)O)CO)OC[C@]9(C[C@@H]([C@H]([C@@H]9O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CO |

Canonical SMILES |

C1C(C(C(C1(CO)OCC2(CC(C(C2O)O)CO)OCC3(CC(C(C3O)O)CO)OCC4(CC(C(C4O)O)CO)OCC5(CC(C(C5O)O)CO)OCC6(CC(C(C6O)O)CO)OCC7(CC(C(C7O)O)CO)OCC8(CC(C(C8O)O)CO)OCC9(CC(C(C9O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Fructo-oligosaccharide DP14

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fructo-oligosaccharides (FOS) are naturally occurring polymers of fructose that are of significant interest in the food and pharmaceutical industries for their prebiotic properties.[1][2] The precise structural characterization of these molecules is critical for understanding their function and ensuring product quality. This guide provides a detailed overview of the analytical methodologies employed for the complete structure elucidation of a FOS with a Degree of Polymerization of 14 (DP14), typically consisting of a terminal glucose unit linked to thirteen fructose units (GF13). We will detail the integrated use of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and enzymatic hydrolysis to determine its molecular weight, monomer composition, linkage types, and sequence.

Presumed Structure of FOS DP14 (GF13)

Fructo-oligosaccharides are generally composed of fructose units linked by β-(2→1) glycosidic bonds, often originating from sucrose where a terminal glucose is present.[3][4][5] Therefore, a FOS with DP14 is presumed to be a linear chain consisting of one glucose residue and thirteen fructose residues. The general structure is denoted as GFn, where G is glucose, F is fructose, and n is the number of fructose units. For DP14, the structure is GF13.

Integrated Strategy for Structure Elucidation

The unambiguous determination of the FOS DP14 structure requires a multi-pronged analytical approach. No single technique can provide all the necessary information. The overall workflow combines mass spectrometry for molecular weight and sequence information, NMR for detailed linkage and stereochemical analysis, and enzymatic hydrolysis for confirmation of linkage types.

Mass Spectrometry for DP and Sequence Analysis

Mass spectrometry is the primary tool for determining the degree of polymerization and confirming the molecular weight of the oligosaccharide. High-resolution MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS are ideal.[6]

Experimental Protocol: MALDI-TOF MS

-

Sample Preparation: The FOS DP14 sample is co-crystallized with a matrix, such as 2,5-dihydroxybenzoic acid (DHB), on a MALDI target plate. Sodium acetate may be added to promote the formation of sodiated adducts ([M+Na]⁺), which are stable and simplify the spectrum.

-

Ionization: A pulsed laser irradiates the sample, causing desorption and ionization of the FOS molecules.

-

Mass Analysis: The ions are accelerated into a time-of-flight analyzer. The time taken for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): To confirm the sequence, the parent ion of interest (e.g., the [M+Na]⁺ ion for DP14) is isolated and subjected to fragmentation via collision-induced dissociation (CID) or post-source decay (PSD). The resulting fragment ions are analyzed to reveal the sequence of sugar residues.

Data Presentation: Expected Mass Spectrometry Data

For a FOS DP14 with the structure GF13 (C₈₄H₁₄₂O₇₁), the expected m/z values are presented below. Fragmentation in MS/MS typically occurs via glycosidic bond cleavage, resulting in the sequential loss of fructose residues (162.05 Da).

| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) | Description |

| Parent Ion | |||

| [M+Na]⁺ | C₈₄H₁₄₂O₇₁Na | 2313.78 | Sodiated adduct of the intact FOS DP14 molecule. |

| MS/MS Fragments | |||

| [M - Fructose + Na]⁺ | C₇₈H₁₃₂O₆₆Na | 2151.73 | Loss of one terminal fructose unit. |

| [M - 2*Fructose + Na]⁺ | C₇₂H₁₂₂O₆₁Na | 1989.68 | Loss of two terminal fructose units. |

| ... | ... | ... | Sequential loss of fructose units. |

| [Glucose + Fructose + Na]⁺ | C₁₂H₂₂O₁₁Na | 365.11 | Fragment containing the glucose and one fructose unit. |

Table 1: Representative m/z values expected from MS and MS/MS analysis of FOS DP14 (GF13).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Analysis

NMR spectroscopy is the most powerful technique for determining the specific glycosidic linkages (e.g., β-(2→1)) and the anomeric configuration of each residue.[7] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The FOS DP14 sample is dissolved in deuterium oxide (D₂O).

-

¹H NMR: Provides information on the number and environment of protons. The anomeric proton region (~4.5-5.5 ppm) is particularly important for identifying individual sugar residues.

-

¹³C NMR: Provides information on the carbon skeleton. The chemical shift of carbons involved in glycosidic linkages (e.g., C-2 of fructose) are shifted downfield.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart), helping to trace the proton network within each sugar ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for identifying glycosidic linkages by observing a correlation between the anomeric proton of one residue and the carbon of the adjacent residue across the glycosidic bond. For a β-(2→1) linkage, a correlation between H-1 of one unit and C-2 of the next is expected.

Data Presentation: Representative NMR Chemical Shifts

Due to the repetitive nature of the fructose units, signals will heavily overlap, especially for a long chain like DP14.[7] However, the terminal glucose, terminal fructose, and internal fructose units will have distinct chemical environments.

| Residue Type | Atom | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) | Key HMBC Correlation for β-(2→1) Linkage |

| Terminal Glucose (G) | H-1 | ~5.4 (d) | H-1 (G) with C-2 (F1) | |

| C-1 | ~93.0 | |||

| Internal Fructose (F) | H-1 | ~3.6-3.8 | H-1 (Fₙ) with C-2 (Fₙ₊₁) | |

| C-2 | (no proton) | ~104.5 | ||

| Terminal Fructose | C-2 | (no proton) | ~104.5 |

Table 2: Representative ¹H and ¹³C NMR chemical shifts for key atoms in a GF13 FOS. Actual values may vary. The HMBC experiment is crucial for confirming the β-(2→1) linkages throughout the chain.

Enzymatic Hydrolysis for Linkage Confirmation

Enzymatic hydrolysis using specific exoglycosidases can confirm the nature and sequence of linkages. For FOS, exo-inulinase is particularly useful as it specifically cleaves terminal β-(2→1)-linked fructose residues.

Experimental Protocol: Enzymatic Digestion

-

Reaction Setup: Incubate the FOS DP14 sample with a purified exo-inulinase enzyme in an appropriate buffer (e.g., sodium acetate) at its optimal temperature and pH.

-

Time-Course Analysis: Take aliquots from the reaction mixture at various time points (e.g., 0, 30, 60, 120 minutes).

-

Quenching: Stop the reaction in the aliquots, typically by boiling.

-

Product Analysis: Analyze the products at each time point using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or MALDI-TOF MS.

-

Interpretation: The progressive release of free fructose and the appearance of smaller FOS molecules (DP13, DP12, etc.) and finally sucrose confirms the presence of terminal, linear β-(2→1) linkages.

Data Presentation: Expected Hydrolysis Products

| Enzyme | Specificity | Expected Products from FOS DP14 (GF13) |

| Exo-inulinase | Cleaves terminal β-(2→1)-linked non-reducing fructose residues. | Free Fructose, FOS DP13 (GF12), FOS DP12 (GF11), ..., Sucrose (GF1) |

| Invertase | Cleaves the α-1,2-glycosidic bond in sucrose. | Would only act on the final sucrose product after complete hydrolysis by exo-inulinase. |

Table 3: Specific enzymes and their expected action on FOS DP14.

Conclusion

The complete structure elucidation of Fructo-oligosaccharide DP14 is a complex task that relies on the synergistic application of advanced analytical techniques. Mass spectrometry confirms the molecular formula and degree of polymerization (DP14). Extensive 1D and 2D NMR analyses provide definitive proof of the β-(2→1) glycosidic linkages and the sequence of the monosaccharide units. Finally, controlled enzymatic hydrolysis with specific exoglycosidases serves as an orthogonal method to validate the linkage type. The combination of these methods provides the high level of structural detail required by researchers and drug development professionals to understand and utilize these complex carbohydrates effectively.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukessays.com [ukessays.com]

- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 7. globalsciencebooks.info [globalsciencebooks.info]

Characterization of Fructo-oligosaccharide DP14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that have garnered significant attention for their prebiotic properties and potential therapeutic applications. This technical guide focuses on the characterization of a specific long-chain FOS with a degree of polymerization of 14 (DP14). While much of the existing research pertains to shorter-chain FOS, this document consolidates available information and extrapolates from data on similar high-DP inulin-type fructans to provide a comprehensive overview of FOS DP14. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, analytical methodologies, and biological activities of this specific oligosaccharide.

Physicochemical Properties

The physicochemical properties of Fructo-oligosaccharide DP14 are largely influenced by its chain length. While specific quantitative data for FOS DP14 is limited, the following table summarizes the expected properties based on studies of inulin-type fructans with a degree of polymerization greater than 10.[1][2][3][4]

| Property | Description | Expected Value/Characteristic for FOS DP14 |

| Molecular Formula | C₈₄H₁₄₂O₇₁ | Calculated based on a terminal glucose and 13 fructose units. |

| Molecular Weight | 2448.08 g/mol | Calculated based on the molecular formula. |

| Solubility | The ability to dissolve in a solvent. | Lower solubility in cold water compared to shorter-chain FOS; solubility increases significantly with temperature.[1] |

| Water Holding Capacity | The ability to retain water. | Expected to be high, contributing to viscosity and gel formation in aqueous solutions.[2] |

| Thermal Stability | Resistance to decomposition at high temperatures. | Generally stable at neutral pH up to 100°C, but susceptible to hydrolysis at acidic pH (≤ 4), especially with heat.[1] |

| Sweetness | Relative sweetness compared to sucrose. | Long-chain FOS like DP14 are expected to have very low to no sweetness. |

| Viscosity | The resistance of a fluid to flow. | Solutions of high-DP FOS are more viscous than those of shorter-chain FOS.[5] |

| Appearance | Physical form. | Typically a white, amorphous powder.[2] |

Analytical Characterization

The characterization of FOS DP14 requires advanced analytical techniques to determine its purity, molecular weight, and structure. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are the primary methods employed for this purpose.

Experimental Protocol: HPAEC-PAD for FOS DP14 Analysis

This protocol is adapted from established methods for the analysis of long-chain fructans.[5][6][7][8][9]

Objective: To separate and quantify FOS DP14 from a mixture of oligosaccharides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Anion-exchange column (e.g., CarboPac™ PA100 or similar)

-

Pulsed Amperometric Detector (PAD) with a gold electrode

Reagents:

-

Deionized water (18 MΩ·cm)

-

Sodium hydroxide (NaOH), 50% (w/w)

-

Sodium acetate (NaOAc), anhydrous

Procedure:

-

Eluent Preparation:

-

Eluent A: 150 mM Sodium Hydroxide (NaOH)

-

Eluent B: 150 mM NaOH with 500 mM Sodium Acetate (NaOAc)

-

-

Sample Preparation:

-

Dissolve the FOS sample in deionized water to a final concentration of 10-100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: CarboPac™ PA100 (4 x 250 mm) with a guard column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 25 µL.

-

Column Temperature: 30°C.

-

Gradient Elution:

Time (min) % Eluent A % Eluent B 0 100 0 1 100 0 40 0 100 50 0 100 51 100 0 | 60 | 100 | 0 |

-

-

Detection:

-

Use a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

-

Apply a waveform suitable for carbohydrate detection.

-

-

Data Analysis:

-

Identify the peak corresponding to DP14 based on its retention time relative to FOS standards of known degrees of polymerization.

-

Quantify the peak area to determine the concentration of FOS DP14.

-

Experimental Protocol: MALDI-TOF MS for FOS DP14 Analysis

This protocol is based on general procedures for the mass spectrometric analysis of high molecular weight oligosaccharides.[10][11][12][13][14]

Objective: To determine the molecular weight of FOS DP14 and confirm its degree of polymerization.

Instrumentation:

-

MALDI-TOF Mass Spectrometer

Reagents:

-

Matrix solution: 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

-

FOS DP14 sample.

Procedure:

-

Sample Preparation:

-

Mix 1 µL of the FOS DP14 sample solution (approximately 1 mg/mL in deionized water) with 1 µL of the DHB matrix solution directly on the MALDI target plate.

-

Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in the positive ion reflectron mode.

-

Calibrate the instrument using a standard mixture of peptides or oligosaccharides with known molecular weights.

-

The expected m/z for the sodium adduct ([M+Na]⁺) of FOS DP14 (C₈₄H₁₄₂O₇₁) is approximately 2471.07 Da.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+Na]⁺ ion of FOS DP14.

-

Confirm the degree of polymerization by observing the mass difference between adjacent oligomer peaks if a mixture is present.

-

Biological Activity and Signaling Pathways

Fructo-oligosaccharides, including those with a high degree of polymerization, are recognized for their prebiotic activity. They are not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract and thus reach the colon intact, where they are selectively fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[15][16][17][18][19] The fermentation of FOS leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which have numerous health benefits.

While signaling pathways specifically activated by FOS DP14 have not been elucidated, research on general FOS mixtures suggests their impact on host signaling through the actions of their fermentation products and their influence on the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation

Long-chain FOS, such as DP14, are fermented more slowly and in more distal parts of the colon compared to their shorter-chain counterparts.[15] This sustained fermentation can have a prolonged beneficial effect on the gut microbiota composition and activity.

Host Signaling Pathways Influenced by FOS

The metabolic products of FOS fermentation, particularly SCFAs, can modulate host signaling pathways involved in inflammation, metabolism, and gut barrier function.

-

IRS/PI3K/AKT Signaling Pathway: Some studies suggest that FOS, in combination with other prebiotics, can improve neuroinflammation and cognitive function by up-regulating the IRS/PI3K/AKT signaling pathway.[20][21] This pathway is crucial for cell growth, proliferation, and survival.

-

Aromatic Hydrocarbon Receptor (AhR) Activation: FOS may alleviate colitis by modulating gut microbiota-dependent tryptophan metabolism.[22] This leads to the production of indole derivatives that activate the Aromatic Hydrocarbon Receptor (AhR), which in turn promotes the expression of interleukin-22 (IL-22) and strengthens the intestinal barrier.[22]

Conclusion

This compound represents a long-chain prebiotic with significant potential for modulating the gut microbiota and influencing host health. While specific quantitative data for this molecule is still emerging, characterization can be effectively performed using advanced analytical techniques such as HPAEC-PAD and MALDI-TOF MS. The biological activities of FOS DP14 are expected to be similar to other high-DP fructans, primarily centered around its selective fermentation in the colon and the subsequent production of beneficial metabolites that interact with host signaling pathways. Further research is warranted to fully elucidate the specific physicochemical properties and biological functions of FOS DP14, which will be crucial for its potential application in functional foods, dietary supplements, and therapeutic interventions.

References

- 1. Techno-Functional Properties and Applications of Inulin in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. jasco.ro [jasco.ro]

- 6. HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fast urinary screening of oligosaccharidoses by MALDI-TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Matrix Assisted Laser Desorption Ionization â Tandem Time-of-Flight â Mass Spectrometry (MALDI-TOF/TOF-MS) Characterization of Oligosaccharides: Structural Identification and Differentiation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 14. researchgate.net [researchgate.net]

- 15. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Determination of Prebiotic Properties of Oligosaccharides Derived from an Orange Juice Manufacturing By-Product Stream - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Improve Neuroinflammation and Cognition By Up-regulating IRS/PI3K/AKT Signaling Pathway in Diet-induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of Fructooligosaccharides in Promoting Beneficial Gut Bacteria: A Prebiotic Perspective | Semantic Scholar [semanticscholar.org]

- 22. Fructo-oligosaccharides Alleviated Ulcerative Colitis via Gut Microbiota-Dependent Tryptophan Metabolism in Association with Aromatic Hydrocarbon Receptor Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources of High-DP Fructo-oligosaccharides for Researchers and Drug Development Professionals

Abstract

Fructo-oligosaccharides (FOS) with a high degree of polymerization (DP) are of significant interest to the pharmaceutical and nutraceutical industries due to their pronounced prebiotic effects and immunomodulatory potential. This technical guide provides an in-depth overview of the primary natural sources of high-DP FOS, detailing their extraction, purification, and characterization. Comprehensive experimental protocols for laboratory-scale isolation are provided, alongside a comparative analysis of FOS content and DP from various plant sources. Furthermore, this guide elucidates the key signaling pathways modulated by high-DP FOS, offering a foundation for future research and drug development endeavors.

Introduction

Fructo-oligosaccharides are a class of non-digestible carbohydrates composed of fructose units linked by β(2→1) glycosidic bonds, often with a terminal glucose unit. The degree of polymerization, or the number of monomeric units, is a critical determinant of their physiological function. High-DP FOS, often referred to as inulin-type fructans, are fermented more slowly and in more distal parts of the colon compared to their short-chain counterparts. This slow fermentation is associated with a more sustained production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which are key mediators of the health benefits attributed to these prebiotics. These benefits include the modulation of gut microbiota, enhancement of mineral absorption, and regulation of the immune system. This guide focuses on naturally occurring FOS with a DP typically greater than 10.

Principal Natural Sources of High-DP Fructo-oligosaccharides

A variety of plants serve as rich sources of high-DP FOS. The content and DP of these fructans can vary depending on the plant species, cultivar, harvest time, and storage conditions. The most commercially significant and well-researched sources are chicory root and Jerusalem artichoke. Other notable sources include garlic, onion, leek, and to a lesser extent, bananas and agave.

Quantitative Analysis of Fructan Content and Degree of Polymerization

The following table summarizes the typical fructan content and the reported degree of polymerization for several key natural sources. It is important to note that these values can exhibit considerable variation.

| Natural Source | Scientific Name | Total Fructan Content ( g/100g fresh weight) | Predominant Fructan Type | Reported Degree of Polymerization (DP) Range |

| Chicory Root | Cichorium intybus | 15 - 20[1] | Inulin | 2 - 60+[2] |

| Jerusalem Artichoke | Helianthus tuberosus | 14 - 19[3] | Inulin | Up to 35[4][5] |

| Garlic | Allium sativum | 9 - 16[1][3] | Neokestose-based | Up to 58 |

| Onion | Allium cepa | 2 - 6[1] | Inulin and Neokestose | 3 - 13 |

| Leek | Allium porrum | 3 - 10 | Inulin | Lower than Jerusalem artichoke[3] |

| Banana | Musa spp. | 0.3 - 0.7 | Inulin, Kestose | Up to 15, but typically lower |

| Blue Agave | Agave tequilana | 15 - 25 (in the core) | Agavins (branched fructans) | Up to 29 |

Experimental Protocols for Extraction and Purification

The following protocols provide detailed methodologies for the laboratory-scale extraction and purification of high-DP FOS from various natural sources.

Hot Water Extraction and Ethanol Precipitation of High-DP Inulin from Chicory Root

This method is a standard and effective procedure for isolating inulin-type fructans.

Materials:

-

Fresh or dried chicory roots

-

Distilled water

-

96% Ethanol, cooled to 4°C

-

Calcium carbonate (CaCO₃)

-

Whatman No. 1 filter paper

-

Centrifuge and appropriate tubes

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Preparation of Chicory Root: Wash fresh chicory roots thoroughly to remove soil and debris. Chop the roots into small pieces (approximately 1-2 cm). For dried roots, grind them into a coarse powder.

-

Hot Water Extraction:

-

Combine the prepared chicory root with distilled water in a 1:10 (w/v) ratio in a large beaker.

-

Add a small amount of CaCO₃ to neutralize acids released during extraction.

-

Heat the mixture to 80-90°C and maintain this temperature for 1-2 hours with continuous stirring.[6]

-

-

Filtration and Clarification:

-

Filter the hot slurry through several layers of cheesecloth to remove the bulk plant material.

-

Centrifuge the resulting liquid at 5000 x g for 15 minutes to pellet finer suspended particles.

-

Collect the supernatant and filter it through Whatman No. 1 filter paper to obtain a clear extract.

-

-

Ethanol Precipitation:

-

Cool the clear extract to room temperature.

-

Slowly add cold 96% ethanol to the extract with gentle stirring to a final concentration of 70-80% (v/v).

-

Allow the mixture to stand at 4°C overnight to facilitate the precipitation of high-DP fructans.

-

-

Collection and Washing of Precipitate:

-

Centrifuge the mixture at 3000 x g for 20 minutes to collect the white fructan precipitate.

-

Discard the supernatant.

-

Wash the precipitate twice with 70% ethanol, centrifuging after each wash, to remove remaining monosaccharides and short-chain oligosaccharides.

-

-

Drying:

-

After the final wash, dissolve the precipitate in a minimal amount of warm distilled water.

-

Freeze the solution and then lyophilize (freeze-dry) to obtain a fine white powder of high-DP inulin.

-

Ultrasound-Assisted Extraction of High-DP FOS from Garlic

Ultrasound-assisted extraction (UAE) can enhance the extraction efficiency of fructans from garlic.

Materials:

-

Fresh garlic cloves, peeled

-

70% Ethanol

-

Ultrasonic bath or probe sonicator

-

Activated charcoal

-

Column for chromatography

-

Centrifuge and appropriate tubes

-

Rotary evaporator

Procedure:

-

Sample Preparation: Homogenize fresh garlic cloves in a blender to a fine paste.

-

Ultrasound-Assisted Extraction:

-

Mix the garlic paste with 70% ethanol in a 1:10 (w/v) ratio.

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Sonicate at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Initial Separation:

-

Centrifuge the sonicated mixture at 6000 x g for 15 minutes.

-

Collect the supernatant.

-

-

Purification with Activated Charcoal:

-

To decolorize and remove phenolic compounds, add activated charcoal to the supernatant (e.g., 1-2% w/v) and stir for 30-60 minutes.

-

Filter the mixture through a bed of celite or a 0.45 µm filter to remove the charcoal.

-

-

Fractionation (Optional): For further purification and separation based on DP, the extract can be passed through a size-exclusion chromatography column.

-

Solvent Evaporation: Remove the ethanol from the purified extract using a rotary evaporator under reduced pressure.

-

Lyophilization: Freeze-dry the resulting aqueous solution to obtain the high-DP FOS powder.

Extraction and Purification of Fructans from Onion

This protocol is adapted for the extraction of fructans from onion bulbs.

Materials:

-

Fresh onion bulbs

-

Boiling 70% ethanol

-

Calcium carbonate (CaCO₃)

-

Basic lead acetate solution

-

Hydrogen sulfide (H₂S) gas or sodium sulfide (Na₂S) solution

-

DEAE-Sepharose or similar anion-exchange resin

-

Centrifuge and appropriate tubes

-

Rotary evaporator

Procedure:

-

Extraction:

-

Chop onion bulbs and extract with boiling 70% ethanol containing a small amount of CaCO₃ three times.

-

Combine the extracts and concentrate under vacuum.

-

-

Clarification:

-

Add basic lead acetate solution to the concentrated extract to precipitate impurities.

-

Remove the precipitate by centrifugation.

-

Bubble H₂S gas through the supernatant (or add Na₂S solution) to precipitate excess lead, then remove the lead sulfide precipitate by filtration.

-

-

Ion-Exchange Chromatography:

-

Neutralize the clarified extract and apply it to a DEAE-Sepharose column to remove acidic compounds.

-

Elute the fructans with distilled water.

-

-

Ethanol Precipitation and Drying:

-

Concentrate the fructan-containing fractions and precipitate with cold ethanol as described for chicory.

-

Collect and dry the precipitate to obtain the purified fructan powder.

-

Analytical Methods for Characterization

Determination of Fructan Content

The total fructan content can be determined using enzymatic hydrolysis followed by quantification of the released fructose and glucose. The Megazyme Fructan Assay Kit, which is based on this principle, is a widely used and reliable method.

Determination of Degree of Polymerization

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for separating and quantifying individual FOS oligomers, allowing for the determination of the DP profile of a sample.

Signaling Pathways Modulated by High-DP Fructo-oligosaccharides

High-DP FOS are not directly absorbed in the small intestine but are fermented by the gut microbiota in the colon, leading to the production of SCFAs. These SCFAs, particularly butyrate, are key signaling molecules that mediate many of the health benefits associated with high-DP FOS consumption. Additionally, there is emerging evidence that high-DP fructans can directly interact with host immune cells.

SCFA-Mediated Signaling through G-Protein Coupled Receptors (GPCRs)

SCFAs produced from the fermentation of high-DP FOS can activate G-protein coupled receptors, such as GPR41 (FFAR3) and GPR43 (FFAR2), which are expressed on various cell types, including enteroendocrine cells and immune cells.

Butyrate-Mediated Inhibition of the NF-κB Pathway

Butyrate, a major SCFA produced from high-DP FOS fermentation, is a potent histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can suppress the activation of the pro-inflammatory transcription factor NF-κB.

Direct Interaction with Toll-Like Receptors (TLRs)

There is growing evidence that inulin-type fructans can directly interact with Toll-like receptors (TLRs), particularly TLR2 and TLR4, on the surface of immune cells like macrophages and dendritic cells. This interaction can trigger downstream signaling cascades that modulate immune responses.

Conclusion

High-DP fructo-oligosaccharides from natural sources represent a promising class of compounds for the development of novel therapeutics and functional foods. Chicory root and Jerusalem artichoke are the most established sources, offering high yields of inulin-type fructans. Other sources like garlic and onion also provide unique fructan structures. The biological activity of these compounds is largely mediated by their fermentation into SCFAs, which subsequently activate host signaling pathways involved in metabolic and immune regulation. Furthermore, the direct interaction of high-DP FOS with immune receptors opens up new avenues for research into their mechanisms of action. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and application of these beneficial biopolymers.

References

A Technical Guide to the Chemical Synthesis of Fructo-oligosaccharide DP14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for a structurally defined fructo-oligosaccharide with a degree of polymerization of 14 (FOS DP14). While the direct chemical synthesis of a FOS of this length has not been explicitly reported, this guide outlines a robust strategy based on established methodologies for the iterative and block synthesis of oligosaccharides. The protocols and data presented are adapted from state-of-the-art chemical glycosylation techniques, primarily drawing from the successful iterative synthesis of shorter inulin-type fructooligosaccharides.

Introduction

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates with significant interest in the food and pharmaceutical industries due to their prebiotic properties. While commercial FOS are typically mixtures with varying chain lengths produced enzymatically, the availability of structurally pure, long-chain FOS is crucial for detailed structure-activity relationship studies and for the development of novel therapeutics. The chemical synthesis of such long and complex oligosaccharides presents a significant challenge due to the need for precise control over stereochemistry and regioselectivity at each glycosidic linkage.

This guide details a convergent chemical synthesis strategy for a FOS DP14, which is an inulin-type fructan with a terminal glucose unit. The proposed methodology relies on the iterative addition of protected fructose units and a final block coupling of two heptasaccharide fragments to achieve the target molecule.

Synthetic Strategy: A Convergent Block Approach

A linear, iterative approach to a 14-unit oligosaccharide is likely to be hampered by a cumulative decrease in yield at each step. Therefore, a more efficient convergent or "block" synthesis is proposed. This strategy involves the synthesis of two smaller, protected FOS fragments of equal or similar length, which are then coupled together in the final stages of the synthesis. For FOS DP14, the synthesis of two protected heptasaccharide (DP7) fragments is a logical approach. One fragment will be functionalized as a glycosyl donor and the other as a glycosyl acceptor.

The overall synthetic pathway can be visualized as follows:

Protecting Group Strategy

The success of this synthesis hinges on a meticulously planned protecting group strategy to differentiate the numerous hydroxyl groups of the fructose and glucose units. This allows for selective deprotection and glycosylation at specific positions.

Key Protecting Groups:

-

Permanent Protecting Groups: Benzyl (Bn) or Benzoyl (Bz) ethers are commonly used for their stability under a wide range of reaction conditions. They are typically removed in the final step by catalytic hydrogenation or saponification, respectively.

-

Temporary (Orthogonal) Protecting Groups: These groups can be selectively removed without affecting the permanent protecting groups.

-

Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride reagents (e.g., TBAF, HF-Pyridine). Often used to protect primary hydroxyls.

-

Esters (e.g., Acetate (Ac), Pivaloyl (Piv)): Removed under basic conditions. Can also act as participating groups to influence stereoselectivity.

-

Fluoro-containing groups: Can be selectively removed under specific conditions.

-

The following table summarizes a potential protecting group strategy for the key building blocks.

| Monosaccharide Unit | Position | Protecting Group | Rationale |

| Fructose Donor | C1, C3, C4, C6 | Benzyl (Bn) | Permanent protection. |

| C2 | Thioglycoside (e.g., SPh, SEt) | Anomeric leaving group for glycosylation. | |

| Glucose Acceptor | C1, C2, C3, C4 | Benzyl (Bn) | Permanent protection. |

| C6 | Free -OH | Glycosylation acceptor site. | |

| Growing FOS Chain | Anomeric -OH | Temporary Silyl Ether | Selectively removed to create the next acceptor. |

| Other -OHs | Benzyl (Bn) | Permanent protection. |

Experimental Protocols

The following protocols are adapted from the work of Zou et al. (2022) on the iterative synthesis of inulin-type FOS and represent the key transformations in the proposed synthesis of FOS DP14.

Synthesis of a Protected Fructosyl Donor

A key building block is a per-benzylated thioglycoside of fructose.

Reaction:

-

Start with commercially available D-fructose.

-

Protect the hydroxyl groups as benzyl ethers using benzyl bromide (BnBr) and a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).

-

Introduce a thiophenyl or thioethyl group at the anomeric position (C2) using thiophenol or ethanethiol and a Lewis acid catalyst (e.g., BF₃·OEt₂).

Workflow:

A Technical Guide to the Physical Properties of Long-Chain Fructooligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructooligosaccharides (FOS) are a class of oligosaccharides composed of fructose units linked by β-(2→1) glycosidic bonds, typically with a terminal glucose unit. They are naturally occurring in various plants and are also produced commercially for use as prebiotics and functional food ingredients.[1][2] FOS are categorized by their degree of polymerization (DP), which is the number of monomeric units. Long-chain FOS, often classified as inulin-type fructans, generally have a DP greater than 10, with some commercial products having an average DP of 25 or higher.[3][4]

The chain length of FOS is a critical determinant of its physical and functional properties, influencing its solubility, viscosity, thermal stability, and physiological effects.[5][6] Unlike short-chain FOS (scFOS), which are readily soluble and rapidly fermented in the proximal colon, long-chain FOS exhibit lower solubility and are fermented more slowly, extending their prebiotic activity to the distal colon.[7] These distinct physical characteristics make long-chain FOS valuable for specific applications in food technology and drug development, such as fat replacement, texture modification, and targeted delivery of therapeutic agents to the colon.

This technical guide provides an in-depth overview of the core physical properties of long-chain FOS, detailed experimental protocols for their characterization, and an exploration of the biological signaling pathways activated by their fermentation products.

Core Physical Properties of Long-Chain FOS

The physical behavior of long-chain FOS is fundamentally linked to its polymeric nature and molecular weight. The following tables summarize key quantitative data for these properties.

Solubility and Viscosity

The extended chain length of long-chain FOS reduces their solubility in aqueous solutions at room temperature compared to their short-chain counterparts. This property is, however, temperature-dependent. Their ability to form viscous solutions and gels makes them effective texture modifiers.[8]

| Property | Value/Observation | Conditions | Reference |

| Solubility | Low at room temperature. | Aqueous solution, ambient temperature | [5] |

| 20% - 34% (w/w) for long-chain inulin-type fructans (DP > 23). | Temperature range of 50°C to 90°C. | ||

| Viscosity | Higher than short-chain FOS; contributes to gel formation and fat-mimicking textures at concentrations >10%-20%. | Aqueous solution. | |

| A fructooligosaccharide syrup composition (DP not specified) exhibited a viscosity of 1220 cP. | 30°C, measured with a Brookfield viscometer. | [9] |

Hygroscopicity and Water Activity (aw)

Long-chain FOS powders are hygroscopic, meaning they can attract and hold water molecules from the surrounding environment. This is a critical parameter for powder stability, storage, and handling.

| Property | Value/Observation | Conditions | Reference |

| Equilibrium Moisture Content (EMC) | FOS powders can reach a maximum EMC of 60% (wet basis). | Measured via dynamic moisture sorption analysis. | [10] |

| Monolayer Moisture Content (M0) | Mean adsorptive M0 for FOS powders is approximately 7.29% (wet basis). | Predicted using the Guggenheim-Anderson-de Boer (GAB) model. | [10] |

| Water Activity (aw) | Controlling water activity to 0.85 or less inhibits the growth of most bacteria, yeasts, and molds. | General principle for food preservation. | [11][12] |

| Heat of Moisture Sorption | Approaches that of pure water at a moisture content of approximately 32.5% (wet basis) for FOS. | [10] |

Thermal Properties

Thermal analysis provides insight into the stability and physical state of long-chain FOS under varying temperatures, which is crucial for processing applications like baking and extrusion. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

| Property | Value/Observation | Method | Reference |

| Glass Transition Temperature (Tg) | 91°C to 121°C for general FOS. | DSC | [6] |

| 111°C to 145°C for inulin. | DSC | [6] | |

| An endothermic peak linked to Tg was observed at ~65°C for a FOS mixture (GF2, GF3, GF4). | DSC | [13] | |

| Melting Temperature (Tm) | Higher for inulins with a higher DP. | DSC | [5] |

| Thermal Decomposition | A major endothermic peak suggesting thermal degradation observed at 219.75°C for a FOS mixture. | DSC | [13] |

| Mass loss due to decomposition occurs between 261°C and 330°C for FOS. | TGA | [13] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of long-chain FOS.

Determination of Solubility

Principle: This method determines the maximum concentration of FOS that can be dissolved in a solvent (typically water) at a specified temperature. Given the low solubility of long-chain FOS in cold water, heating is required.

Methodology:

-

Accurately weigh a specific amount of the long-chain FOS sample.

-

Add the sample to a known volume of deionized water in a sealed container equipped with a magnetic stirrer.

-

Heat the solution to a target temperature (e.g., 60-80°C) while stirring continuously until the FOS is fully dissolved.[14]

-

Allow the solution to cool to the desired experimental temperature (e.g., 25°C) and hold for an extended period (e.g., 24 hours) to allow for equilibration and potential precipitation of undissolved material.

-

If precipitation occurs, centrifuge the sample to pellet the undissolved solid.

-

Carefully remove the supernatant and filter it through a 0.20-µm membrane filter.[15]

-

Determine the concentration of the dissolved FOS in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).[15]

-

Solubility is expressed as g/100 mL or % (w/w).

Measurement of Viscosity

Principle: Viscosity, the measure of a fluid's resistance to flow, is determined for FOS solutions using a viscometer. For non-Newtonian fluids, viscosity can change with the applied shear rate.

Methodology (Capillary Viscometer):

-

Prepare FOS solutions of known concentrations by dissolving the powder in deionized water, heating as necessary to ensure complete dissolution, and then cooling to the target temperature.

-

Calibrate a capillary viscometer using standard solutions of known viscosity.

-

Equilibrate the FOS sample to the desired measurement temperature (e.g., 30°C).

-

Inject a precise volume of the sample (e.g., 100 µL) through the micro-capillary at a controlled, constant flow rate (Q).[16]

-

Measure the pressure drop (ΔP) across the known length (L) and radius (R) of the capillary.

-

Calculate the viscosity (μ) using the Hagen-Poiseuille equation: μ = (πR⁴ΔP) / (8LQ).[16]

-

Repeat the measurement at different flow rates to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.

Caption: Experimental workflow for viscosity measurement.

Thermal Analysis Protocol (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of Tg and Tm. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of the dry long-chain FOS powder into an aluminum DSC or TGA pan.[17] Seal the pan (for DSC). Use an empty, sealed pan as a reference.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 20°C).

-

Initiate a controlled cooling and heating cycle. A typical cycle might be: cool to -100°C, then heat to 250°C at a constant rate (e.g., 10°C/min).[17]

-

The Tg is identified as a step-change in the heat flow curve, and the Tm is identified as an endothermic peak.

-

-

TGA Analysis:

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

The onset of significant mass loss indicates the beginning of thermal decomposition.

-

Caption: Workflow for thermal analysis using DSC and TGA.

Fermentation and Host Signaling Pathways

Long-chain FOS are not digested in the upper gastrointestinal tract and are selectively fermented by beneficial gut microbiota, primarily Bifidobacteria and Lactobacilli, in the colon.[18] This fermentation process yields short-chain fatty acids (SCFAs), mainly acetate, propionate, and butyrate, which serve as critical signaling molecules that mediate the physiological benefits of FOS.[18][19]

The primary mechanisms of SCFA action include:

-

G-Protein Coupled Receptor (GPCR) Activation: SCFAs bind to and activate GPCRs, such as GPR43 (also known as FFAR2) and GPR41 (FFAR3), on the surface of various host cells, including intestinal epithelial cells (colonocytes) and immune cells.[20][21]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, can enter colonocytes and act as an HDAC inhibitor. This leads to hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in cell cycle control, apoptosis, and inflammation.[22][23]

-

Energy Metabolism: Butyrate is the preferred energy source for colonocytes, supporting the health and integrity of the gut barrier. Acetate and propionate enter the portal circulation and can be used by the liver or peripheral tissues as substrates for energy production or lipogenesis.[4][18]

The diagram below illustrates the key signaling events initiated by the fermentation of long-chain FOS in the gut.

Caption: Signaling pathways of long-chain FOS fermentation products.

References

- 1. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases [frontiersin.org]

- 5. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. KR102032453B1 - Syrup composition comprising fructooligosaccharides and method for preparing the same - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. ingredientsnetwork.com [ingredientsnetwork.com]

- 12. Water Activity and its Role in Food Preservation (March 2025) | UC Master Food Preserver Program [ucanr.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chayon.co.kr [chayon.co.kr]

- 17. Documents download module [ec.europa.eu]

- 18. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]

- 21. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Prebiotic Potential of Fructo-oligosaccharide DP14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructo-oligosaccharides (FOS) are well-established prebiotics known to confer health benefits through the modulation of the gut microbiota. The degree of polymerization (DP) of FOS is a critical determinant of its physicochemical and biological properties, influencing its fermentation profile and subsequent physiological effects. This technical guide provides an in-depth exploration of the anticipated prebiotic potential of FOS with a degree of polymerization of 14 (FOS-DP14), a long-chain FOS. While direct research on FOS-DP14 is limited, this paper synthesizes the current understanding of long-chain FOS to project the expected impacts on gut microbiota composition, short-chain fatty acid (SCFA) production, and immunomodulatory activity. Detailed experimental protocols are provided to facilitate further investigation into the specific effects of FOS-DP14, and key signaling pathways are visualized to elucidate the mechanisms of action. This guide serves as a foundational resource for researchers and professionals in drug development seeking to harness the therapeutic potential of precisely defined prebiotic structures.

Introduction

Fructo-oligosaccharides are naturally occurring carbohydrates composed of fructose units linked by β(2-1) glycosidic bonds, typically with a terminal glucose molecule.[1] Their resistance to digestion in the upper gastrointestinal tract allows them to reach the colon intact, where they are selectively fermented by beneficial gut bacteria.[1] This selective fermentation underlies their prebiotic effect, which is formally defined as "a substrate that is selectively utilized by host microorganisms conferring a health benefit".

The degree of polymerization (DP), or the number of monomeric units, is a key structural feature of FOS that dictates its fermentation characteristics. Short-chain FOS (scFOS), with a DP typically between 2 and 5, are rapidly fermented in the proximal colon. In contrast, long-chain FOS, such as FOS-DP14, are expected to be fermented more slowly, allowing them to reach the more distal parts of thecolon. This has significant implications for the modulation of the gut microbiota and the production of beneficial metabolites along the entire length of the colon.

This whitepaper will delve into the projected prebiotic potential of FOS-DP14, drawing upon the existing literature on long-chain FOS and inulin, a closely related long-chain fructan.

Projected Effects of FOS-DP14 on Gut Microbiota

The primary prebiotic effect of FOS is the stimulation of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3] The slower fermentation rate of long-chain FOS suggests that FOS-DP14 could sustain this beneficial modulation throughout the colon.

Bifidogenic and Lactogenic Effects

In vitro and human studies have consistently demonstrated the bifidogenic effects of FOS.[2][3][4] While scFOS leads to a rapid increase in bifidobacteria in the proximal colon, longer-chain fructans are thought to provide a more sustained release of fructose monomers, thereby supporting the growth of these saccharolytic bacteria in the transverse and distal colon as well. Research comparing FOS with different DPs suggests that while shorter chains are fermented more quickly, longer chains can lead to a more profound and lasting increase in beneficial populations.

Impact on Other Bacterial Genera

Beyond its effects on bifidobacteria and lactobacilli, FOS can influence the broader gut microbial community. The fermentation of FOS and the resulting production of SCFAs create a more acidic environment in the colon, which can inhibit the growth of potentially pathogenic bacteria such as certain species of Clostridium and Escherichia-Shigella.[5] The slower fermentation of FOS-DP14 may lead to a more gradual and sustained decrease in luminal pH, contributing to a healthier gut environment.

The table below summarizes the anticipated effects of FOS-DP14 on key gut microbial populations based on studies of long-chain FOS.

| Microbial Group | Expected Effect of FOS-DP14 | Rationale |

| Bifidobacterium spp. | Significant Increase | Selective fermentation of fructose monomers. |

| Lactobacillus spp. | Moderate Increase | Utilization of fructose and cross-feeding on metabolites from other bacteria. |

| Faecalibacterium prausnitzii | Potential Increase | A butyrate-producing bacterium that may benefit from the fermentation products of FOS. |

| Roseburia spp. | Potential Increase | Another key butyrate producer that can utilize the breakdown products of fructans. |

| Bacteroides spp. | Variable/No significant change | Some species can utilize FOS, but the effect is generally less pronounced than on bifidobacteria. |

| Clostridium (pathogenic species) | Decrease | Inhibition by lower pH and competition from beneficial bacteria. |

| Escherichia-Shigella | Decrease | Inhibition by acidic environment. |

Projected Short-Chain Fatty Acid (SCFA) Production from FOS-DP14

The fermentation of FOS by the gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[4][6] These molecules are crucial for gut health and have systemic effects on the host. The DP of FOS influences the profile of SCFAs produced.

Acetate, Propionate, and Butyrate

-

Acetate: The most abundant SCFA, acetate is a primary energy source for colonocytes and can also be used by other tissues.

-

Propionate: Mainly absorbed into the portal vein and utilized by the liver, propionate is involved in gluconeogenesis and has been shown to have hypocholesterolemic effects.

-

Butyrate: The preferred energy source for colonic epithelial cells, butyrate plays a vital role in maintaining gut barrier integrity, has anti-inflammatory properties, and is an inhibitor of histone deacetylases, influencing gene expression.

Studies on long-chain fructans suggest that they may favor the production of butyrate, particularly in the distal colon. The slower fermentation of FOS-DP14 is expected to deliver fermentable substrate to butyrate-producing bacteria that reside in the more distal regions of the colon.

The following table presents the projected SCFA production from FOS-DP14 fermentation based on data from long-chain FOS studies.

| Short-Chain Fatty Acid | Expected Production from FOS-DP14 | Rationale |

| Acetate | High | A major end-product of fermentation by many gut bacteria, including bifidobacteria. |

| Propionate | Moderate | Produced by various gut bacteria through different metabolic pathways. |

| Butyrate | High, particularly in the distal colon | Slower fermentation allows the substrate to reach butyrate-producing bacteria in the distal gut. |

| Total SCFAs | Significant Increase | Increased availability of fermentable substrate for the gut microbiota. |

Projected Immunomodulatory Effects of FOS-DP14

The gut microbiota and its metabolites, such as SCFAs, play a crucial role in modulating the host immune system.[7] Prebiotics like FOS can exert immunomodulatory effects both directly and indirectly.

Indirect Immunomodulation via Microbiota and SCFAs

The primary mechanism of immunomodulation by FOS is indirect, mediated by the changes in the gut microbiota and the production of SCFAs.[7] Butyrate, in particular, has well-documented anti-inflammatory effects. It can enhance the gut barrier function by increasing the expression of tight junction proteins, thereby reducing the translocation of inflammatory molecules like lipopolysaccharide (LPS). Butyrate also promotes the differentiation of regulatory T cells (Tregs), which play a key role in maintaining immune tolerance.

Direct Interaction with Immune Cells

There is emerging evidence that fructans may also directly interact with immune cells in the gut-associated lymphoid tissue (GALT).[8] These interactions can influence cytokine production and the overall immune response. Long-chain fructans may have a more pronounced effect on these direct interactions due to their larger size and more complex structure.

The anticipated immunomodulatory effects of FOS-DP14 are summarized below.

| Immune Parameter | Expected Effect of FOS-DP14 | Rationale |

| Anti-inflammatory Cytokines (e.g., IL-10) | Increase | Promotion of Treg differentiation by butyrate. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Decrease | Reduced LPS translocation due to enhanced gut barrier function and direct anti-inflammatory effects of butyrate. |

| Regulatory T cells (Tregs) | Increase | Induction by butyrate. |

| Gut Barrier Integrity | Enhancement | Increased expression of tight junction proteins stimulated by butyrate. |

Experimental Protocols

To facilitate further research into the specific prebiotic potential of FOS-DP14, this section provides detailed methodologies for key experiments.

In Vitro Fermentation of FOS-DP14

This protocol describes a batch culture fermentation model to simulate the human colon.

Materials:

-

Fecal samples from healthy human donors

-

Basal nutrient medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent)[9]

-

FOS-DP14

-

Anaerobic chamber

-

pH meter

-

Incubator

Procedure:

-

Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer.

-

Add the fecal slurry to fermentation vessels containing the basal medium.

-

Add FOS-DP14 to the experimental vessels at a desired concentration (e.g., 1% w/v). A control vessel with no added carbohydrate should be included.

-

Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).

-

Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.

-

Monitor and record the pH of the cultures at each time point.

Gut Microbiota Analysis

5.2.1. DNA Extraction:

-

Extract total bacterial DNA from the fermentation samples using a commercially available kit according to the manufacturer's instructions.

5.2.2. 16S rRNA Gene Sequencing:

-

Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

-

Prepare the amplicon library for sequencing on a platform such as Illumina MiSeq.

-

Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, and taxonomic assignment.[10]

5.2.3. Quantitative PCR (qPCR):

-

Quantify the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using genus- or species-specific primers and probes.

-

Use a standard curve of known bacterial DNA concentrations to determine the absolute abundance.

Short-Chain Fatty Acid (SCFA) Analysis

This protocol outlines the analysis of SCFAs by gas chromatography with flame ionization detection (GC-FID).[11][12]

Materials:

-

Fermentation samples

-

Internal standard (e.g., 2-ethylbutyric acid)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., a fused-silica capillary column)

Procedure:

-

Centrifuge the fermentation samples to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Add the internal standard to the supernatant.

-

Acidify the sample with HCl.

-

Extract the SCFAs with diethyl ether.

-

Inject the ether layer into the GC-FID for analysis.

-

Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to a standard curve.

Visualizations

Logical Relationship of FOS-DP14 Prebiotic Action

Caption: Logical flow of FOS-DP14's prebiotic action from ingestion to physiological effects.

Experimental Workflow for Assessing FOS-DP14 Prebiotic Potential

Caption: Workflow for the in vitro assessment of FOS-DP14's prebiotic potential.

Signaling Pathway of FOS-DP14 Induced Immunomodulation

Caption: Signaling pathway of FOS-DP14's indirect immunomodulatory effects.

Conclusion and Future Directions

While direct experimental data on fructo-oligosaccharides with a degree of polymerization of 14 is currently scarce, the extensive body of research on long-chain fructans provides a strong foundation for predicting its prebiotic potential. FOS-DP14 is anticipated to be a slow-fermenting prebiotic that can beneficially modulate the gut microbiota, particularly by promoting the growth of Bifidobacterium and butyrate-producing bacteria throughout the colon. The resulting increase in short-chain fatty acid production, especially butyrate, is expected to enhance gut barrier function and exert anti-inflammatory effects, contributing to overall gut health and immune homeostasis.

To validate these projections, further research specifically focused on FOS-DP14 is imperative. The experimental protocols outlined in this guide provide a framework for such investigations. Future studies should aim to:

-

Quantify the specific changes in gut microbial composition and SCFA profiles following FOS-DP14 fermentation.

-

Elucidate the precise immunomodulatory mechanisms of FOS-DP14, including both direct and indirect effects.

-

Conduct in vivo studies in animal models and ultimately in humans to confirm the health benefits of FOS-DP14.

A deeper understanding of the structure-function relationship of FOS, particularly with defined degrees of polymerization like DP14, will be instrumental in the development of next-generation prebiotics for targeted therapeutic applications in gastrointestinal and systemic health.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Impact of fructooligosaccharides on gut microbiota composition and metabolite production: implications for childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]

- 7. Implication of Fructans in Health: Immunomodulatory and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. An In Vitro Approach to Study Effects of Prebiotics and Probiotics on the Faecal Microbiota and Selected Immune Parameters Relevant to the Elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics [frontiersin.org]

- 11. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. scispace.com [scispace.com]

In-Depth Technical Guide to the Solubility of Fructo-oligosaccharide (FOS) DP14

This technical guide provides a comprehensive overview of the solubility of Fructo-oligosaccharide with a degree of polymerization of 14 (FOS DP14). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of long-chain FOS. This document summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and visualizes key biological signaling pathways influenced by FOS.

Introduction to Fructo-oligosaccharide (FOS) DP14

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates composed of fructose units linked by β(2→1) glycosidic bonds, typically with a terminal glucose unit. The degree of polymerization (DP) refers to the number of fructose and glucose units in the chain. FOS are naturally present in various plants and are also produced commercially for use as prebiotics and low-calorie sweeteners.[1]

FOS with a higher degree of polymerization, such as DP14, are often referred to as long-chain FOS or inulin-type fructans. These longer chains exhibit distinct physicochemical properties compared to their short-chain counterparts, including lower solubility in water and a less sweet taste.[1][2] The solubility of FOS DP14 is a critical parameter in its application in food technology, pharmaceuticals, and nutraceuticals, as it influences dissolution rates, bioavailability, and texture in various formulations.

Solubility of High DP Fructo-oligosaccharides

The solubility of Fructo-oligosaccharides is influenced by several factors, most notably the degree of polymerization (DP), temperature, and the solvent system. Generally, as the chain length (DP) of the FOS molecule increases, its solubility in aqueous solutions decreases.[1][2] This is attributed to the increased molecular weight and the potential for greater intermolecular interactions, leading to a more ordered, crystalline structure that is less readily solvated.

Quantitative Solubility Data

Precise quantitative solubility data for FOS with a specific degree of polymerization of 14 is limited in publicly available literature. However, data for inulin and long-chain FOS with a high average DP can provide valuable insights into the expected solubility of FOS DP14. The following table summarizes a selection of reported solubility values for high DP fructans. It is important to note that the reported values can vary depending on the source of the fructan, its purity, and the specific experimental conditions used for measurement.

| Fructan Source/Type | Average DP | Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Chicory Inulin | >10 | Water | Not Specified | 118.67 | [2] |

| Jerusalem Artichoke Inulin | >10 | Water | Not Specified | 4.62 | [2] |

| High-Performance Inulin (Raftiline HP) | High | Water | 50 | Low | [3] |

| High-Performance Inulin (Raftiline HP) | High | Water | 90 | 350 (35%) | [3] |

| Inulin | Not Specified | Water | 20 | ~100 (10%) | [1] |

Note: The term "High" for average DP indicates that the product has been processed to enrich the long-chain fraction.

The data clearly demonstrates the significant impact of temperature on the solubility of high DP fructans. A dramatic increase in solubility is observed at higher temperatures.[3] This property is often exploited in industrial processes to dissolve and incorporate inulin or long-chain FOS into food products.

Factors Affecting Solubility

-

Degree of Polymerization (DP): As previously mentioned, higher DP fructans are generally less soluble in water.[1][2]

-

Temperature: Solubility in water increases significantly with increasing temperature.[3]

-

Solvent: FOS are highly soluble in water and generally insoluble in non-polar organic solvents. In aqueous-ethanol solutions, the solubility of FOS decreases as the concentration of ethanol increases. This property is utilized for the precipitation and purification of FOS.

-

pH: The pH of the solution can influence the stability of FOS, with hydrolysis occurring at acidic pH values, which can indirectly affect solubility measurements by altering the composition of the solute.

-

Presence of other solutes: The presence of other components in a solution, such as sugars, salts, or other polymers, can impact the solubility of FOS through various interactions.

Experimental Protocol for Determining FOS Solubility

The determination of the equilibrium solubility of Fructo-oligosaccharides is crucial for their characterization and application. The shake-flask method is considered the gold standard for measuring equilibrium solubility due to its simplicity and reliability.[4] The subsequent quantification of the dissolved FOS is typically performed using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the FOS powder is suspended in a solvent of interest (e.g., deionized water) in a sealed container. The suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution. The concentration of the FOS in the clear supernatant is then determined using a suitable analytical method, such as HPLC with refractive index detection (RID) or pulsed amperometric detection (PAD).

Materials and Equipment

-

Fructo-oligosaccharide (FOS) DP14 powder

-

Solvent (e.g., deionized water, ethanol-water mixtures)

-

Glass vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A suitable column for carbohydrate analysis (e.g., an amino-based or ion-exchange column)

-

Refractive Index Detector (RID) or Pulsed Amperometric Detector (PAD)

-

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Suspension:

-

Accurately weigh an excess amount of FOS DP14 powder and add it to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume or weight of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

-

Allow the samples to equilibrate for a predetermined time. The equilibration time should be established in preliminary experiments by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved FOS remains constant. A typical equilibration time is 24 to 48 hours.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 15-30 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the sedimented solid.

-

Filter the collected supernatant through a syringe filter (0.45 µm) to remove any remaining fine particles.

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of FOS DP14 of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Identify and quantify the FOS DP14 peak based on its retention time and the calibration curve.

-

Calculation

The solubility of FOS DP14 is calculated using the following formula:

Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Biological Significance and Signaling Pathways

Fructo-oligosaccharides, including those with a high degree of polymerization, are well-known prebiotics that are not digested in the upper gastrointestinal tract and are fermented by beneficial bacteria in the colon. This fermentation leads to the production of short-chain fatty acids (SCFAs) and other metabolites that can modulate various physiological processes and signaling pathways.

FOS and the IRS/PI3K/AKT Signaling Pathway in Neuroinflammation

Recent studies have shown that FOS, in combination with Galacto-oligosaccharides (GOS), can improve neuroinflammation and cognitive function. This is achieved by modulating the gut microbiota and up-regulating the Insulin Receptor Substrate (IRS)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[5] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.